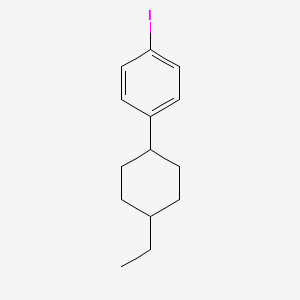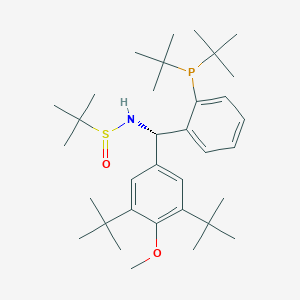
Butan-1-ol;3-oxohexanoate;titanium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butan-1-ol;3-oxohexanoate;titanium(2+) is a complex organometallic compound that combines the properties of butan-1-ol, 3-oxohexanoate, and titanium(2+)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butan-1-ol;3-oxohexanoate;titanium(2+) typically involves the reaction of butan-1-ol with titanium(IV) chloride in the presence of a base, followed by the addition of 3-oxohexanoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium complex. The reaction conditions include:
- Temperature: 0-25°C
- Solvent: Anhydrous toluene or tetrahydrofuran (THF)
- Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Butan-1-ol;3-oxohexanoate;titanium(2+) undergoes various chemical reactions, including:
Oxidation: The butan-1-ol moiety can be oxidized to butanal or butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The 3-oxohexanoate group can be reduced to 3-hydroxyhexanoate using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The titanium center can undergo ligand exchange reactions with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Triphenylphosphine (PPh₃), ammonia (NH₃)
Major Products Formed
Oxidation: Butanal, butanoic acid
Reduction: 3-Hydroxyhexanoate
Substitution: Various titanium-ligand complexes
科学研究应用
Butan-1-ol;3-oxohexanoate;titanium(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds and polymerization reactions.
Materials Science: The compound is used in the preparation of titanium-based materials with unique properties, such as high strength and corrosion resistance.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of Butan-1-ol;3-oxohexanoate;titanium(2+) involves the coordination of the titanium center with various substrates, facilitating their transformation through catalytic processes. The molecular targets include organic molecules with functional groups that can interact with the titanium center, leading to bond formation or cleavage. The pathways involved include:
Coordination: The titanium center coordinates with the substrate, activating it for further reaction.
Catalysis: The activated substrate undergoes transformation through catalytic cycles, leading to the desired product.
相似化合物的比较
Butan-1-ol;3-oxohexanoate;titanium(2+) can be compared with other similar compounds, such as:
Butan-1-ol;3-oxohexanoate;titanium(4+): This compound has a higher oxidation state of titanium, leading to different reactivity and applications.
Butan-1-ol;3-oxohexanoate;zirconium(2+): Zirconium analogs have similar structures but different chemical properties due to the different metal center.
Butan-1-ol;3-oxohexanoate;vanadium(2+): Vanadium analogs exhibit unique redox properties and are used in different catalytic applications.
Conclusion
Butan-1-ol;3-oxohexanoate;titanium(2+) is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in catalysis, materials science, and beyond. Further research is likely to uncover even more applications and deepen our understanding of its properties and mechanisms.
属性
分子式 |
C20H38O8Ti |
|---|---|
分子量 |
454.4 g/mol |
IUPAC 名称 |
butan-1-ol;3-oxohexanoate;titanium(2+) |
InChI |
InChI=1S/2C6H10O3.2C4H10O.Ti/c2*1-2-3-5(7)4-6(8)9;2*1-2-3-4-5;/h2*2-4H2,1H3,(H,8,9);2*5H,2-4H2,1H3;/q;;;;+2/p-2 |
InChI 键 |
CALLOWUQQLVZPF-UHFFFAOYSA-L |
规范 SMILES |
CCCCO.CCCCO.CCCC(=O)CC(=O)[O-].CCCC(=O)CC(=O)[O-].[Ti+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)



![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)
![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)



